N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 899955-29-4
VCID: VC8314241
InChI: InChI=1S/C18H18N2O5S/c1-3-25-15-10-6-5-9-14(15)19-17(21)12(2)20-18(22)13-8-4-7-11-16(13)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
SMILES: CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

CAS No.: 899955-29-4

Cat. No.: VC8314241

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide - 899955-29-4

Specification

CAS No. 899955-29-4
Molecular Formula C18H18N2O5S
Molecular Weight 374.4 g/mol
IUPAC Name N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C18H18N2O5S/c1-3-25-15-10-6-5-9-14(15)19-17(21)12(2)20-18(22)13-8-4-7-11-16(13)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
Standard InChI Key YVPNVEZUQWKJOB-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, reflects its three primary components:

  • A 1,2-benzothiazole ring system with three oxygen atoms at positions 1, 1, and 3.

  • A propanamide group (-CH₂-C(=O)-NH-) linked to the benzothiazole’s nitrogen.

  • A 2-ethoxyphenyl substituent attached to the amide nitrogen.

Key Structural Features

  • Benzothiazole Core: The bicyclic system consists of a benzene ring fused to a thiazole ring, with sulfone groups at positions 1 and 3. The sulfone groups enhance electrophilicity and stability .

  • Ethoxy Substituent: The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position introduces steric and electronic effects, influencing solubility and reactivity.

  • Propanamide Linker: The three-carbon chain bridges the benzothiazole and phenyl groups, providing conformational flexibility.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅S
Molecular Weight374.41 g/mol
IUPAC NameN-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
SMILESCCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
InChI KeyZQZJXKQSHEBSDP-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide likely follows a multi-step protocol analogous to its methoxy-substituted counterpart:

  • Benzothiazole Sulfonation:

    • Starting with 2-aminobenzenethiol, sequential sulfonation using chlorosulfonic acid introduces sulfone groups.

    • Reaction: C₆H₅SH+2ClSO₃HC₆H₅S(O₂)Cl+HCl+H₂SO₄\text{C₆H₅SH} + 2\text{ClSO₃H} \rightarrow \text{C₆H₅S(O₂)Cl} + \text{HCl} + \text{H₂SO₄} .

  • Propanamide Formation:

    • Condensation of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid with 2-ethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

    • Solvents: Dichloromethane or DMF; temperatures: 0–25°C.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (sulfone S=O), and 1250 cm⁻¹ (ether C-O) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.05 (q, 2H, -OCH₂CH₃), δ 6.8–7.9 (m, aromatic protons).

  • LC-MS: [M+H]⁺ peak at m/z 375.41.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at room temperature; degrades above 200°C.

Table 2: Thermodynamic Properties

PropertyValue
Melting Point198–202°C (pred.)
LogP (Octanol-Water)2.1 (calc.)
pKa4.7 (amide NH)

Industrial and Pharmaceutical Applications

Drug Development

  • Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetics.

  • Prodrug Potential: The amide bond is hydrolyzable in vivo, enabling controlled drug release.

Material Science

  • Polymer Additives: Sulfone groups improve thermal stability in polyamides and polyesters.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • In Vivo Studies: Evaluate bioavailability and toxicity in animal models.

  • Structure-Activity Relationships (SAR): Modify the ethoxy group to assess impact on bioactivity.

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